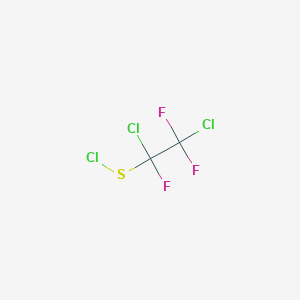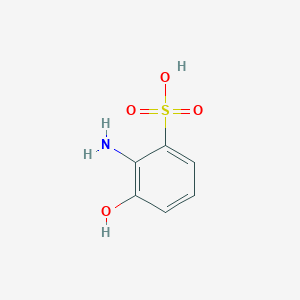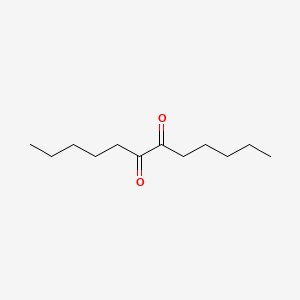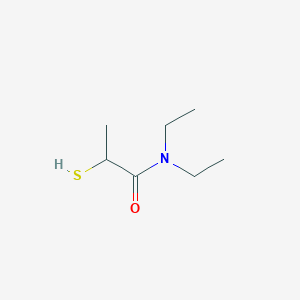
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane can be achieved through several methods. One common approach involves the reaction of 1,2,2-trichloro-1,1-difluoroethane with a sulfur-containing reagent under specific conditions. For example, the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane in the presence of zero-valent zinc and solvents such as methanol, dimethyl formamide, or ethanol at 80°C can yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as the reaction of trichloroethylene with hydrogen fluoride to form intermediate compounds, followed by further reactions to introduce the sulfur and chlorine atoms .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out under controlled temperature and pressure conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like zinc can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation reactions may produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen and sulfur atoms into target molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive halogen and sulfur groups.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane involves its ability to interact with various molecular targets through its reactive halogen and sulfur atoms. These interactions can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The compound’s reactivity is primarily due to the presence of electronegative halogen atoms and the sulfur group, which can form covalent bonds with nucleophilic sites on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-1,2-difluoroethane: A similar compound with two fluorine atoms instead of three, used as an intermediate in the production of other chemicals.
1,2-Dichloro-1,1-difluoroethane: Another related compound with different halogenation patterns, used in refrigerants and solvents.
Uniqueness
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane is unique due to the presence of both chlorine and sulfur atoms, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in industrial processes requiring specialized reagents .
Propiedades
Número CAS |
10469-72-4 |
|---|---|
Fórmula molecular |
C2Cl3F3S |
Peso molecular |
219.4 g/mol |
Nombre IUPAC |
(1,2-dichloro-1,2,2-trifluoroethyl) thiohypochlorite |
InChI |
InChI=1S/C2Cl3F3S/c3-1(6,7)2(4,8)9-5 |
Clave InChI |
WHRZPLONGINZFS-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(SCl)Cl)(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)

phosphanium bromide](/img/structure/B14717137.png)




![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)




![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
